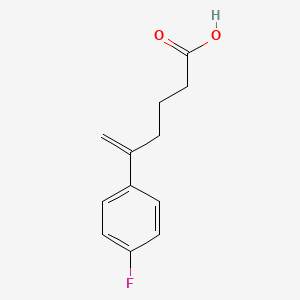

5-(4-Fluorophenyl)hex-5-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

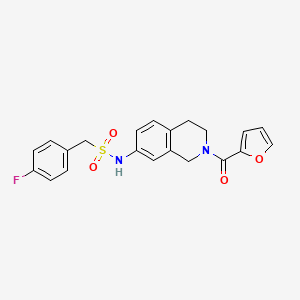

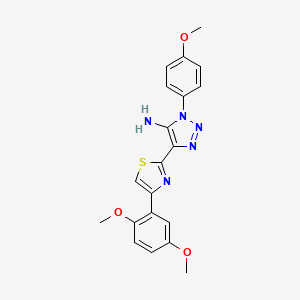

“5-(4-Fluorophenyl)hex-5-enoic acid” is a chemical compound with the formula C12H13FO2 . It has a molecular weight of 208.23 .

Molecular Structure Analysis

The molecular structure of “5-(4-Fluorophenyl)hex-5-enoic acid” consists of a hex-5-enoic acid chain attached to a 4-fluorophenyl group . This structure is also available as a 2d Mol file or as a computed 3d SD file .Aplicaciones Científicas De Investigación

Metabolic Synthesis and Analgesia

5-(4-Fluorophenyl)hex-5-enoic acid and its derivatives play a role in the metabolic synthesis of certain anti-inflammatory drugs. For example, arylacetic acid anti-inflammatory drugs are produced through beta-oxidation of 6-arylhex-5-enoic acid side chains. This process facilitates the in vivo sustained release of indomethacin, an active principle in some analgesics. It provides sustained analgesia in models of hyperalgesia, maintaining low circulating plasma levels of the drug, which suggests potential for better efficacy and safety profiles in analgesics and anti-inflammatory medications (Gillard & Belanger, 1987).

Neurochemical Inhibition

Another significant application is in neurochemistry, where derivatives of 5-(4-Fluorophenyl)hex-5-enoic acid, like 4-amino-hex-5-enoic acid, act as selective inhibitors of 4-aminobutyric-acid aminotransferase in the mammalian brain. This inhibition is irreversible and selective, suggesting potential therapeutic applications in neurological conditions where modulation of this enzyme could be beneficial (Lippert et al., 1977).

Chemical Synthesis and Derivative Compounds

5-(4-Fluorophenyl)hex-5-enoic acid is also valuable in the field of chemical synthesis. Various research studies have demonstrated its utility in creating diverse compounds. For instance, treatment of hexenoic acids with specific reagents yields a mixture of cyclohexenone and methylcyclopentenone derivatives, indicating its versatility in creating complex organic molecules (Ansell et al., 1968). Additionally, its derivatives have been used in the synthesis of hydroxyalkylbutan-4-olides, showcasing its applicability in creating varied organic structures (Jefford & Wang, 1987).

Propiedades

IUPAC Name |

5-(4-fluorophenyl)hex-5-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO2/c1-9(3-2-4-12(14)15)10-5-7-11(13)8-6-10/h5-8H,1-4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEKJVFMWHTIFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCC(=O)O)C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorophenyl)hex-5-enoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate](/img/structure/B2779142.png)

![2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2779151.png)

![tert-butyl methyl(2-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2779158.png)

![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2779159.png)